molecular formula C19H34N4O6 B570525 1,3-dipalmitolein CAS No. 113728-10-2

1,3-dipalmitolein

Cat. No.: B570525
CAS No.: 113728-10-2
M. Wt: 414.503
InChI Key: UASVNZGVGLYRNM-YTFOTSKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dipalmitolein are not well-studied. As a lipid, it is likely to be absorbed in the intestines and distributed via lipoproteins in the bloodstream. The metabolism and excretion of Dipalmitolein would likely involve enzymatic breakdown and excretion via the liver and kidneys, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dipalmitolein can be synthesized through the glycerolysis of palmitoleic acid. This process involves the reaction of palmitoleic acid with glycerol in the presence of a catalyst, such as Lipozyme RM 1M, and a solvent like isooctane . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, dipalmitolein is produced through similar glycerolysis processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. After the initial synthesis, the product is often purified through fractionation methods to achieve a high purity level, typically greater than 99% .

Chemical Reactions Analysis

Types of Reactions

1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the double bonds in the palmitoleic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize dipalmitolein.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated diacylglycerols.

Scientific Research Applications

1,3-dipalmitolein has a wide range of applications in scientific research:

Properties

IUPAC Name

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCZIVACHUFMPO-VMNXYWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the potential benefits of Dipalmitolein in managing diabetes mellitus?

A1: Dipalmitolein exhibits α-glucosidase inhibitory activity. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Dipalmitolein could potentially help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes mellitus [].

Q2: What is the mechanism of action for Dipalmitolein's α-glucosidase inhibitory activity?

A3: Dipalmitolein exhibits a mixed competitive inhibition against S. cerevisiae α-glucosidase with a KI value of 0.48 μM []. This suggests that Dipalmitolein can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Further studies are needed to fully elucidate the specific interactions between Dipalmitolein and the α-glucosidase enzyme.

Q3: What are the potential sources of Dipalmitolein for research and development?

A4: Dipalmitolein can be enzymatically produced from Lecithin using Lecithinase D []. Additionally, research has identified the internal organs of the sea cucumber Stichopus japonicas as a potential natural source of Dipalmitolein []. This finding suggests that marine organisms could be valuable sources for the discovery and development of novel bioactive compounds like Dipalmitolein.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.